D-Serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

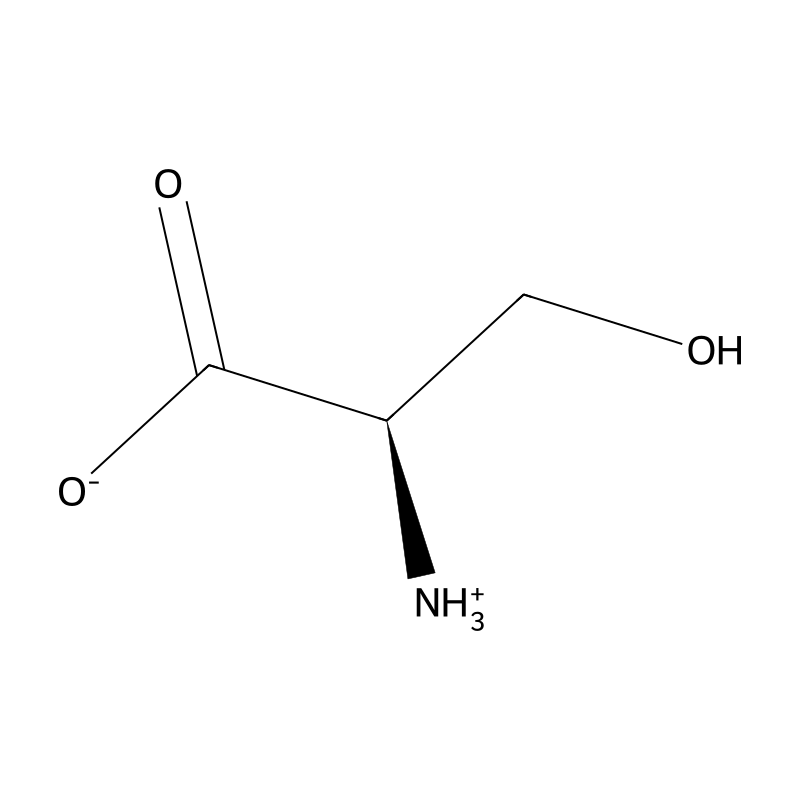

SMILES

solubility

Canonical SMILES

Isomeric SMILES

D-Serine is an atypical D-amino acid that functions biologically as a potent endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity chiral building block for the synthesis of pharmaceutical active ingredients (APIs) and as a highly specific reference standard for neurometabolomic and enzymological assays. Unlike standard proteinogenic amino acids, D-Serine’s specific stereochemistry makes it an indispensable precursor for drugs requiring the (R)-configuration, offering streamlined synthetic routes that bypass the need for costly downstream chiral resolution [2].

References

Substituting D-Serine with its enantiomer L-Serine, racemic DL-Serine, or the related co-agonist Glycine severely compromises both chemical synthesis and biological assay integrity. In API manufacturing, utilizing DL-Serine halves the theoretical yield of the target enantiomer and necessitates complex chemoenzymatic resolution steps [1]. In pharmacological contexts, L-Serine is practically inactive at the NMDA receptor, requiring concentrations orders of magnitude higher to elicit a response [2]. Furthermore, while Glycine is an endogenous NMDAR co-agonist, it is subject to rapid clearance by glycine transporters (GLYT1) in tissue preparations; D-Serine is not transported by GLYT1, ensuring stable, predictable receptor activation that Glycine cannot provide [3].

References

- [1] Bologna, A., et al. 'A Short Review of Synthetic Routes for the Antiepileptic Drug (R)-Lacosamide.' Organic Process Research & Development 24.2 (2019): 136-155.

- [2] Chen, P. E., et al. 'Glycine-dependent activation of NMDA receptors.' Journal of General Physiology 146.2 (2015): 115-127.

- [3] Supplisson, S., and Bergman, C. 'Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes.' Journal of Neuroscience 17.12 (1997): 4527-4535.

Chiral Pool Efficiency in API Synthesis vs. DL-Serine

In the synthesis of the antiepileptic drug (R)-Lacosamide, starting with enantiopure D-Serine directly establishes the required (R)-stereocenter. Substituting with racemic DL-Serine necessitates downstream chemoenzymatic resolution (e.g., using immobilized E. coli aminoacylase) or diastereomeric salt formation, which inherently caps the theoretical yield of the desired enantiomer at 50% prior to any recycling steps [1]. Using D-Serine bypasses these resolution steps, significantly improving throughput and reducing waste.

| Evidence Dimension | Maximum theoretical direct yield of (R)-enantiomer |

| Target Compound Data | D-Serine: 100% (direct chiral pool) |

| Comparator Or Baseline | DL-Serine: 50% (requires resolution) |

| Quantified Difference | Double the theoretical direct yield; eliminates resolution unit operations |

| Conditions | Industrial synthesis routes for (R)-Lacosamide |

Drives procurement decisions for process chemists aiming to minimize step count and eliminate costly chiral separation overhead in API manufacturing.

Transporter-Independent Stability vs. Glycine

While both D-Serine and Glycine are NMDAR co-agonists, Glycine is rapidly sequestered by GLYT1 transporters, artificially shifting its dose-response curve in intact tissues. In GLYT1-expressing systems, the apparent EC50 of Glycine shifts from ~2.3 μM to ~9 μM, whereas the EC50 of D-Serine remains completely stable because it is not a substrate for GLYT1 [1]. This makes D-Serine a more reliable choice for consistent NMDAR activation in slice or cell culture models.

| Evidence Dimension | Agonist EC50 shift in the presence of GLYT1 |

| Target Compound Data | D-Serine: No EC50 shift (not transported) |

| Comparator Or Baseline | Glycine: EC50 shifts from 2.3 μM to 9 μM |

| Quantified Difference | ~4-fold loss of apparent potency for Glycine due to transporter clearance |

| Conditions | GLYT1-expressing Xenopus oocytes under fast-flow conditions |

Provides researchers with a stable, non-depleting NMDAR agonist for reliable dose-response modeling in complex tissue environments.

NMDAR Glycine-Site Affinity vs. L-Serine

D-Serine exhibits high-affinity binding to the NMDAR glycine site, whereas its proteinogenic enantiomer, L-Serine, is vastly inferior. Macroscopic equilibrium measurements demonstrate that L-Serine has an EC50 of approximately 200 μM, compared to D-Serine and Glycine which operate in the low micromolar range (EC50 ~1–3 μM) [1]. This strict stereoselectivity means L-Serine cannot be used as a substitute in NMDAR activation assays.

| Evidence Dimension | NMDAR Glycine-Site EC50 |

| Target Compound Data | D-Serine: ~1–3 μM |

| Comparator Or Baseline | L-Serine: ~200 μM |

| Quantified Difference | ~100-fold higher affinity for D-Serine |

| Conditions | Recombinant GluN1/GluN2A receptors in macroscopic equilibrium measurements |

Ensures precise, low-concentration activation of NMDA receptors without off-target effects associated with high millimolar amino acid dosing.

Enzymatic Specificity for DAAO Assays vs. L-Serine

D-Serine is a specific substrate for D-amino acid oxidase (DAAO), an enzyme critical for neurometabolomic biosensors. DAAO catalyzes the oxidative deamination of D-Serine with a kcat of 2.3 to 6.5 sec^-1 depending on conditions, whereas L-Serine is completely unrecognized by the enzyme[1]. This absolute stereospecificity is the foundational mechanism allowing DAAO-based assays to quantify D-Serine even against a massive background of physiological L-Serine.

| Evidence Dimension | DAAO Catalytic Turnover (kcat) |

| Target Compound Data | D-Serine: 2.3 - 6.5 sec^-1 |

| Comparator Or Baseline | L-Serine: 0 sec^-1 (Not a substrate) |

| Quantified Difference | Absolute specificity for the D-enantiomer |

| Conditions | Purified human DAAO at 25°C, pH 8.0-8.5 |

Critical for the procurement of calibration standards in DAAO-linked colorimetric, fluorometric, or electrochemical biosensors.

Chiral Starting Material for Neurological APIs

D-Serine is the preferred chiral pool precursor for synthesizing (R)-lacosamide and D-cycloserine. Its inherent stereochemistry eliminates the need for complex, low-yield chiral resolution steps required when using racemic mixtures [1].

Stable NMDAR Co-Agonist in Electrophysiology

Because D-Serine is immune to clearance by GLYT1 transporters, it is a highly reliable co-agonist for patch-clamp and slice electrophysiology where stable, predictable NMDAR activation is required without the confounding variable of active synaptic reuptake [2].

Calibration Standard for DAAO-Based Biosensors

Given its absolute stereospecificity as a substrate for D-amino acid oxidase, D-Serine is an essential reference material for calibrating enzymatic assays and biosensors designed to measure D-amino acid levels in plasma, CSF, or brain homogenates [3].

References

- [1] Bologna, A., et al. 'A Short Review of Synthetic Routes for the Antiepileptic Drug (R)-Lacosamide.' Organic Process Research & Development 24.2 (2019): 136-155.

- [2] Supplisson, S., and Bergman, C. 'Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes.' Journal of Neuroscience 17.12 (1997): 4527-4535.

- [3] UniProt Consortium. 'DAO - D-amino-acid oxidase - Homo sapiens (Human)'. UniProtKB - P14920.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 16 of 18 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 18 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Use Classification

General Manufacturing Information

Dates

Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem

Explore Compound Types